CID 87985763

Description

Properties

CAS No. |

13846-13-4 |

|---|---|

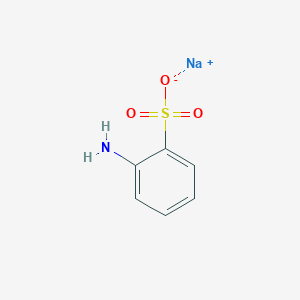

Molecular Formula |

C6H7NNaO3S |

Molecular Weight |

196.18 g/mol |

IUPAC Name |

sodium;2-aminobenzenesulfonate |

InChI |

InChI=1S/C6H7NO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,7H2,(H,8,9,10); |

InChI Key |

GRMNYBRBCXICGY-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)[O-].[Na+] |

Other CAS No. |

13846-13-4 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation for Sodium Orthanilate and Its Analogues

Advanced Synthetic Routes to Orthanilate Salts and Derivatives

The synthesis of orthanilate salts and related organosodium compounds can be achieved through several strategic pathways, including deprotonation, metal-halogen exchange, transmetalation, and electron transfer processes.

Deprotonation Strategies in Orthanilate Synthesis

Deprotonation is a fundamental and direct method for the synthesis of sodium orthanilate. This process involves the removal of a proton (H+) from the sulfonic acid group of orthanilic acid by a strong base. The parent compound, orthanilic acid (2-aminobenzenesulfonic acid), is treated with a suitable sodium-containing base, such as sodium hydroxide (B78521), to yield sodium orthanilate and water.

The reaction can be represented as:

C₆H₄(NH₂)SO₃H + NaOH → C₆H₄(NH₂)SO₃Na + H₂O

For the synthesis of related organosodium compounds where a carbon-sodium bond is desired, stronger bases are typically required. While sodium hydroxide is sufficient for the deprotonation of the acidic sulfonic acid group, the deprotonation of less acidic C-H bonds to form a C-Na bond often necessitates the use of more potent bases like sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS). wikipedia.org The choice of base is crucial and depends on the pKa of the proton to be abstracted. The deprotonation of a molecule renders it more electron-rich and, consequently, more nucleophilic.

Metal-Halogen Exchange Reactions for Organosodium Precursors

Metal-halogen exchange is a powerful technique for the preparation of organosodium compounds from organic halides. This reaction involves the transfer of a halogen atom from an organic molecule to an organometallic reagent. While extensively developed for organolithium compounds, its application to organosodium chemistry is also significant.

The general form of the reaction is:

R-X + R'-Na → R-Na + R'-X

where X is a halogen (typically Br or I).

A notable advancement in this area is the use of a primary and bulky alkylsodium reagent, such as neopentylsodium, which is prepared in situ from neopentyl chloride and a sodium dispersion. This approach effectively minimizes side reactions like Wurtz-Fittig coupling and β-hydrogen elimination, leading to a more efficient halogen-sodium exchange. This method has been successfully applied to prepare a variety of (hetero)aryl- and alkenylsodium compounds. For instance, trityl sodium can be synthesized via a sodium-halogen exchange reaction:

Ph₃CCl + 2 Na → Ph₃CNa + NaCl

While direct application to commercially producing sodium orthanilate via this method is not standard, the synthesis of its precursors or analogues bearing a halogen substituent is a feasible strategy.

Transmetalation Approaches in Organosodium Chemistry

Transmetalation involves the transfer of an organic group from one metal to another and serves as a versatile route for synthesizing organosodium compounds that may be difficult to access directly.

The general reaction is:

M₁-R + M₂ → M₁ + M₂-R

Historically, organosodium compounds were prepared from organomercury compounds, such as the reaction of diethylmercury (B1204316) with sodium metal. A more contemporary and synthetically useful approach involves the transmetalation from organolithium compounds. For example, the high solubility of lithium alkoxides in hydrocarbons like hexane (B92381) drives the following reaction:

LiCH₂SiMe₃ + NaO-t-Bu → LiO-t-Bu + NaCH₂SiMe₃

Furthermore, organosodium compounds, once formed, can be used in subsequent transmetalation steps. For instance, they can be transmetalated with zinc or boron compounds to generate organozinc or organoboron reagents, which are then used in palladium-catalyzed cross-coupling reactions like the Negishi and Suzuki-Miyaura reactions. This two-step process, involving the initial formation of the organosodium compound followed by transmetalation, allows for a broader scope of chemical transformations.

Electron Transfer Processes in Sodium Compound Formation

The formation of certain organosodium compounds can be achieved through electron transfer from sodium metal to an organic molecule. A well-known example is the reaction of sodium with polycyclic aromatic hydrocarbons. For instance, naphthalene (B1677914) reacts with sodium in an ether solvent to form the deeply colored radical anion, sodium naphthalenide.

C₁₀H₈ + Na → Na⁺[C₁₀H₈]⁻•

In this species, there is no direct Na-C bond; the sodium cation is coordinated to the radical anion. These solutions are potent reducing agents. While this method is not directly used for creating a covalent C-Na bond on an aromatic ring in the context of orthanilate synthesis, it demonstrates the principle of sodium-mediated reduction. The formation of the ionic bond in sodium orthanilate itself, where the sodium is a counter-ion to the sulfonate group, is a result of an acid-base reaction rather than a direct electron transfer to the aromatic ring to form a carbanion.

Mechanistic Investigations of Formation Pathways

Understanding the kinetics and thermodynamics of the formation of sodium orthanilate and its analogues is crucial for optimizing synthetic protocols and controlling product distribution.

Reaction Kinetics and Thermodynamic Profiles of Orthanilate Formation

Detailed kinetic and thermodynamic data specifically for the formation of sodium orthanilate are not extensively available in the public domain. However, insights can be drawn from studies of analogous reactions, such as the sulfonation of aniline (B41778) and the thermal decomposition of related aminobenzenesulfonic acid salts.

The formation of aminobenzenesulfonic acids, the precursors to their sodium salts, is generally understood to proceed via proton transfer. In the solid-state synthesis of ring-substituted aminobenzenesulfonic acids from their corresponding sulfate (B86663) salts, the initial and rate-determining step is believed to be the proton transfer from the anilinium ion (R-NH₃⁺) to the sulfate ion (SO₄²⁻).

Studies on the thermal decomposition of di-substituted anilinium sulfates have shown that this proton transfer is followed by sulfonation. The kinetics of these solid-state reactions have been evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For example, the activation energy for the decomposition of di-o-toluidinium sulfate was found to be lower than that of dianilinium sulfate and its meta- and para-substituted counterparts, suggesting that steric factors can influence the reaction rate.

The table below summarizes findings from a study on the solid-state synthesis of ring-substituted aminobenzenesulfonic acids, which are analogues of orthanilic acid.

| Salt | Method | Key Finding |

| Di-o-toluidinium sulfate | Thermal Decomposition | Activation energy is lower compared to other isomers, indicating faster reaction kinetics. |

| Dianilinium sulfate | Thermal Decomposition | Involves proton transfer as the rate-determining step. |

| Di-(2-methoxyaniline)sulfate | Thermal & Microwave | Forms the corresponding aminobenzenesulfonic acid via proton transfer and sulfonation. |

| Di-(3,5-dichloroaniline)sulfate | Thermal & Microwave | Forms the corresponding aminobenzenesulfonic acid via proton transfer and sulfonation. |

This table presents data for analogues of orthanilic acid to illustrate the principles of their formation kinetics.

Stereochemical and Regiochemical Control in Directed Syntheses

The synthesis of sodium orthanilate and its analogues is fundamentally centered on the electrophilic sulfonation of aniline or its derivatives. Control over the reaction's regiochemistry is paramount in selectively obtaining the desired ortho, para, or meta isomers. Since sodium orthanilate itself is an achiral molecule, stereochemical considerations are not pertinent to its direct synthesis. However, the principles of stereocontrol become relevant when synthesizing chiral analogues.

Regiochemical Control

The regiochemical outcome of the sulfonation of aniline is highly dependent on the reaction conditions, a complexity that arises from the dual nature of the amino group. The -NH₂ group is a powerful activating, ortho, para-directing group. However, under the strongly acidic conditions required for sulfonation, it is protonated to form the anilinium ion (-NH₃⁺). The anilinium group is a deactivating, meta-directing group. The final isomer distribution is a result of the interplay between these competing influences, the reversibility of the reaction, and kinetic versus thermodynamic control.

Key factors influencing the regioselective synthesis of aminobenzenesulfonic acids include:

Temperature: Temperature is a critical determinant of the isomer ratio. The sulfonation of aniline is a reversible process, and the different isomers have varying thermodynamic stabilities. At lower temperatures, the reaction is under kinetic control, while at higher temperatures, it favors the thermodynamically most stable product. For instance, reacting aniline with concentrated sulfuric acid at room temperature can yield a mixture containing significant amounts of the meta and para isomers. wikipedia.org Conversely, heating aniline sulfate to approximately 180–200°C, a process known as "baking," predominantly yields the thermodynamically favored para-isomer, sulfanilic acid, as the initially formed ortho-isomer rearranges. byjus.com

Sulfonating Agent and Solvent: The choice of sulfonating agent and solvent system significantly directs the substitution pattern. Using chlorosulfonic acid or sulfur trioxide (SO₃) complexes in aprotic solvents can lead to N-sulfonation at room temperature. Upon heating, this N-sulfonated intermediate can rearrange, often favoring the formation of ortho-aminobenzenesulfonic acid (orthanilic acid). wikipedia.org The concentration of the sulfonating agent also plays a role; for example, increasing the concentration of SO₃ in oleum (B3057394) has been shown to increase the proportion of the meta-isomer (metanilic acid). wikipedia.org

Reaction Time: As sulfonation is reversible, extended reaction times, particularly at elevated temperatures, allow the isomer distribution to equilibrate towards the most thermodynamically stable isomer, which is typically the para product.

The following table summarizes the general influence of reaction conditions on the isomeric product distribution in aniline sulfonation.

| Condition | Predominant Isomer(s) | Rationale |

| Aniline + conc. H₂SO₄ at 180-200°C | para (Sulfanilic acid) | Thermodynamic control; rearrangement of the kinetic ortho product to the more stable para isomer. byjus.com |

| Aniline + SO₃ complex in aprotic solvent, then heat | ortho (Orthanilic acid) | Kinetic control via rearrangement of an N-sulfonated intermediate. wikipedia.org |

| Aniline + H₂SO₄ at room temperature | meta and para | Equilibrium between aniline (o,p-directing) and anilinium ion (m-directing). wikipedia.org |

| Aniline + Oleum (high SO₃ conc.) | Increased meta | The highly acidic medium ensures a high concentration of the meta-directing anilinium ion. wikipedia.org |

Stereochemical Control in the Synthesis of Analogues

While sodium orthanilate is achiral, the synthesis of its chiral analogues requires strategies for asymmetric synthesis. wikipedia.org This is typically achieved by introducing a chiral element that influences the stereochemical course of the reaction. Common approaches applicable to the synthesis of chiral analogues include:

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereoselective formation of a new chiral center. wikipedia.org For example, an enantiopure sulfinyl aniline has been developed as a recyclable chiral auxiliary to direct asymmetric C-H bond functionalization, albeit on a different part of the molecule. nih.gov In a hypothetical synthesis of a chiral orthanilate analogue, a chiral amine could be used as a starting material, with its inherent chirality directing the position of subsequent reactions.

Enantioselective Catalysis: A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. wikipedia.org While direct catalytic asymmetric sulfonation is not a widely reported method, related transformations, such as the enantioselective reduction of imines using chiral ruthenium complexes or the phosphoric acid-catalyzed amination of ketenes, demonstrate how catalysts can control stereochemistry in the formation of chiral amines and amides. beilstein-journals.orgnih.gov

Identification and Characterization of Reaction Intermediates and Transition States

Understanding the mechanism of aniline sulfonation requires the identification and characterization of the transient species involved, namely reaction intermediates and transition states. wikipedia.org These species are typically highly reactive and exist for only a short duration, making their detection challenging.

Reaction Intermediates

The accepted mechanism for electrophilic aromatic sulfonation proceeds through several key intermediates:

The Electrophile: In the context of sulfonation with sulfuric acid or oleum, the active electrophile is not H₂SO₄ itself but rather sulfur trioxide (SO₃) or its protonated forms, such as HSO₃⁺ or H₃S₂O₇⁺, which are present in equilibrium. wikipedia.org

The Anilinium Ion: In a strongly acidic medium, aniline is readily protonated to form the anilinium ion (C₆H₅NH₃⁺). byjus.com This species is a crucial intermediate in the sense that its high concentration under acidic conditions is responsible for the formation of the meta-sulfonated product due to the ion's electron-withdrawing and meta-directing nature. wikipedia.org

The σ-Complex (Arenium Ion): The electrophile attacks the π-system of the aniline or anilinium ring to form a resonance-stabilized carbocation known as a σ-complex or arenium ion. This intermediate is characterized by an sp³-hybridized carbon atom bonded to both a hydrogen and the incoming electrophilic group (-SO₃H). The stability of this intermediate dictates the regioselectivity of the reaction. For an unprotonated aniline molecule, attack at the ortho and para positions allows the positive charge to be delocalized onto the nitrogen atom, providing significant resonance stabilization. fishersci.ca For the anilinium ion, meta attack is favored as it avoids placing the positive charge on a carbon atom adjacent to the already positively charged -NH₃⁺ group. fishersci.ca

N-Phenylsulfamic Acid (N-Sulfonated Aniline): In some synthetic routes, particularly those using milder sulfonating agents in aprotic solvents, the initial site of attack is the nitrogen atom, not the carbon ring. This results in the formation of N-phenylsulfamic acid (an N-aryl sulfamate) as a reaction intermediate. fishersci.co.uk This intermediate is often isolable but can rearrange upon heating to form the C-sulfonated products, typically favoring the ortho and para positions. fishersci.co.uk

Characterization Techniques

The direct observation of these transient species requires advanced analytical techniques. Modern mechanistic studies often employ a combination of spectroscopic and computational methods:

Mass Spectrometry: Online monitoring of reactions using techniques like Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has proven effective for intercepting and characterizing ionic intermediates in real-time for related organic reactions. fishersci.caeasychem.org

Spectroscopy: Spectrophotometric methods are used for the quantitative analysis of the resulting isomer mixtures, which provides indirect evidence of the reaction pathways and their relative rates. wikipedia.org

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. These methods can be used to calculate the structures and energies of transition states and intermediates, map potential energy surfaces, and rationalize the observed stereochemical and regiochemical outcomes. uni.lu For example, comparing the activation energies for the formation of different isomers can confirm the most likely reaction pathway and transition state structures. wikipedia.org

Chemical Reactivity and Transformation Mechanisms of Sodium Orthanilate

Intrinsic Reactivity Studies of the Orthanilate Anion

The reactivity of the orthanilate anion, the conjugate base of orthanilic acid (2-aminobenzenesulfonic acid), is dictated by the interplay between its two functional groups: the nucleophilic amino group (-NH₂) and the electron-withdrawing sulfonate group (-SO₃⁻). Their ortho positioning on the benzene (B151609) ring creates a unique electronic environment that governs its behavior in various chemical transformations.

Nucleophilic Reactivity in Organic Transformations

The primary site of nucleophilic reactivity in the orthanilate anion is the lone pair of electrons on the nitrogen atom of the amino group. This makes it reactive towards a variety of electrophiles.

Acylation and Alkylation: The amino group can readily undergo acylation with acyl chlorides or anhydrides to form N-acyl derivatives. Similarly, it can be alkylated, although care must be taken to control the degree of alkylation.

Diazotization: A key reaction of the primary aromatic amino group is diazotization. In the presence of a nitrous acid source (e.g., sodium nitrite (B80452) and a strong acid), the amino group is converted into a diazonium salt. This intermediate is highly valuable in synthesis, particularly in the production of azo dyes. The diazonium group can be subsequently replaced by a wide range of nucleophiles or used in coupling reactions with activated aromatic compounds to form brightly colored azo compounds. The general application of this reaction is well-established for aminobenzenesulfonic acids. nih.gov

Electrophilic Interactions and Derivatization Strategies

The benzene ring of the orthanilate anion is subject to electrophilic aromatic substitution. The outcome of such reactions is controlled by the competing electronic effects of the amino and sulfonate substituents.

The amino group is a powerful activating group and is ortho, para-directing.

The sulfonate group is a deactivating group and is meta-directing.

The positions para (position 5) and ortho (position 3) to the strongly activating amino group are the most likely sites for electrophilic attack. The position para to the amino group is generally favored due to reduced steric hindrance. The deactivating nature of the sulfonate group further disfavors substitution at the positions ortho and para to it (positions 3 and 6). Therefore, electrophilic substitution on the orthanilate anion is expected to predominantly occur at the C5 position.

In a notable application, orthanilic acid has been employed as an efficient transient directing group in palladium-catalyzed ortho-C–H fluorination and methylation of benzaldehydes. nsf.govbeilstein-journals.org This demonstrates a sophisticated derivatization strategy where the orthanilate moiety temporarily attaches to the substrate to direct a specific transformation before being removed. nsf.govbeilstein-journals.org

Oxidative Transformation Mechanisms

The oxidative degradation of sodium orthanilate has been extensively studied, particularly in microbial systems. Certain bacteria can utilize 2-aminobenzenesulfonate (B1233890) (orthanilate) as their sole source of carbon, nitrogen, and sulfur.

A well-documented pathway is found in Alcaligenes sp. strain O-1. grafiati.com This aerobic degradation is initiated by a multi-component enzyme system, 2-aminobenzenesulfonate 2,3-dioxygenase, which is encoded on a plasmid. oup.com The transformation proceeds through the following key steps:

Dioxygenation and Deamination: The enzyme incorporates both atoms of molecular oxygen (O₂) into the aromatic ring, leading to the formation of 3-sulfocatechol and the release of the amino group as ammonia (B1221849) (NH₄⁺). grafiati.comcapes.gov.br

Ring Cleavage: The resulting 3-sulfocatechol is then cleaved by another enzyme, 3-sulfocatechol 2,3-dioxygenase.

Desulfonation and Further Metabolism: This ring cleavage leads to the formation of 2-hydroxymuconate, with the simultaneous release of the sulfonate group as sulfite (B76179) (SO₃²⁻). oup.com The 2-hydroxymuconate then enters intermediary metabolism for complete mineralization. oup.com

This pathway highlights a sophisticated biological mechanism for the complete breakdown of the orthanilate molecule, involving sequential oxygenation, ring fission, and desulfonation. grafiati.comoup.com

| Step | Substrate | Enzyme System | Product(s) |

| 1 | 2-Aminobenzenesulfonate | 2-Aminobenzenesulfonate 2,3-dioxygenase | 3-Sulfocatechol, NH₄⁺ |

| 2 | 3-Sulfocatechol | 3-Sulfocatechol 2,3-dioxygenase | 2-Hydroxymuconate, SO₃²⁻ |

| 3 | 2-Hydroxymuconate | Various | Intermediary Metabolites |

Reductive Pathways and Their Mechanistic Details

While oxidative degradation of orthanilate is well-characterized, reductive pathways are less commonly reported in the literature. Studies on the biodegradability of aminobenzenesulfonic acid isomers indicate that degradation occurs primarily under aerobic conditions. google.com However, chemical reduction methods applicable to aryl sulfonic acids offer insight into potential reductive transformations.

One general method for the reduction of arenesulfonic acids to the corresponding arenethiols involves using a mixture of triphenylphosphine (B44618) and iodine. nih.govindustrialchemicals.gov.au This reaction proceeds by converting the sulfonic acid into a more reactive intermediate, such as a sulfonyl iodide, which is then reduced. nih.gov Another approach involves the catalytic hydrogenation of aryldiazosulfonates (derived from the diazotization of aminobenzenesulfonic acids) to form arylhydrazine-N-sulfonic acids. publish.csiro.au

Azo dyes, which can be synthesized from orthanilate, undergo reductive cleavage of the azo bond (-N=N-) under certain biological or chemical conditions. This process regenerates the constituent aromatic amines, which would include orthanilic acid or its derivatives. orgsyn.orgmdpi.com While this is a reduction of a derivative, it represents a significant reductive pathway in the lifecycle of compounds made from orthanilate.

Coordination Chemistry and Ligand Properties of the Orthanilate Moiety

The orthanilate anion possesses two potential donor sites for metal coordination: the nitrogen atom of the amino group and the oxygen atoms of the sulfonate group. This allows it to function as a versatile ligand in coordination chemistry. It can act as a monodentate ligand, a bidentate chelating ligand (forming a stable six-membered ring through N,O-coordination), or a bridging ligand, leading to the formation of coordination polymers.

Complexation with Transition Metals and Main Group Elements

The orthanilate anion and its isomers have been shown to form complexes with a variety of metal ions.

Main Group Elements: The crystal structure of anhydrous sodium orthanilate, [Na(C₆H₆NO₃S)]n, reveals a two-dimensional polymeric structure. researchgate.net The sodium (Na⁺) ion, a main group element, is in a distorted octahedral environment, coordinated to six atoms: five oxygen atoms from five different sulfonate groups and one nitrogen atom from an amino group. This structure demonstrates the ability of the orthanilate anion to act as a bridging ligand, linking multiple metal centers to form an extended network. researchgate.net The coordination of both the sulfonate and amino groups to sodium highlights its versatile binding capabilities. researchgate.net

Further studies on rubidium and caesium complexes with orthanilic acid have revealed the formation of stable, two-dimensional layered coordination polymers. oup.comacs.org In the rubidium complex, the metal centers exhibit varied coordination numbers of six, seven, eight, and ten, while the caesium complex features seven-coordinate centers, showcasing the stereochemical flexibility driven by the ligand. oup.comacs.org

Transition Metals: While crystal structures of transition metal complexes with the orthanilate ligand itself are not as commonly reported as its isomers, related structures provide strong evidence for its coordinating ability. A study on a copper(II) complex with 3-aminobenzenesulfonate (B1227625) showed the ligand coordinating in a monodentate fashion through the amine nitrogen atom. In spin crossover complexes of iron(II), aminobenzenesulfonate anions (meta and para isomers) act as counter-ions that form extensive hydrogen-bonding networks, which are crucial for mediating the magnetic properties of the complex. Given the ortho positioning of the donor groups in orthanilate, it is a strong candidate for forming stable chelate rings with transition metal ions. For instance, titanium complexes featuring 4-aminobenzenesulfonate (B1229798) ligands bound through an oxygen atom have been described.

Structural Characterization of Orthanilate-Metal Complexes

The orthanilate anion (2-aminobenzenesulfonate) possesses two functional groups, the amino (-NH₂) and the sulfonate (-SO₃⁻) groups, which can act as potential coordination sites for metal ions. The coordination chemistry of sodium, in particular, can be diverse, with coordination numbers ranging from four to eight, leading to geometries such as tetrahedral, octahedral, and square antiprism. mdpi.comwikipedia.org While specific structural studies for sodium orthanilate complexes are not extensively detailed, the behavior can be inferred from related compounds like sodium complexes with Schiff bases derived from aminobenzenesulfonates and other multidentate ligands. mdpi.comrsc.org

Generally, multidentate ligands are known to form highly stable metal complexes. mdpi.com In complexes, the sodium ion can coordinate with various donor atoms, including nitrogen and oxygen. mdpi.comresearchgate.net For instance, in a complex with a Schiff base derived from sodium 4-aminobenzenesulfonate (an isomer of orthanilate), the ligand coordinates with metal ions like Cu(II) and Zn(II). rsc.org In other known sodium complexes, the sodium ion is often coordinated to water molecules in addition to the organic ligand, forming structures like [Na(H₂O)₅(DMF)]⁺ or dinuclear units bridged by water molecules. mdpi.comresearchgate.net

The structure of metal complexes, including those with iron and zinc, is often a distorted octahedral geometry, where the metal ion is six-coordinated. mdpi.com The specific coordination mode of a ligand like orthanilate would depend on the metal ion and reaction conditions. It could potentially act as a monodentate ligand through either the amino or sulfonate group, or as a bidentate chelating or bridging ligand, leading to mononuclear or polynuclear structures. mdpi.com

Table 1: Common Coordination Geometries of Sodium(I) Ion

| Coordination Number | Geometry | Example Type |

|---|---|---|

| 4 | Tetrahedral | [Na(L)₄]⁺ |

| 5 | Trigonal Bipyramidal | [Na(L)₅]⁺ |

| 6 | Octahedral | [Na(L)₆]⁺ mdpi.com |

| 7 | Pentagonal Pyramidal | [Na(L)₇]⁺ |

| 8 | Square Antiprism / Dodecahedral | [Na(L)₈]⁺ |

This table illustrates the typical coordination geometries observed for the Na(I) ion, which could be applicable to its complexes with orthanilate.

Influence of Orthanilate Coordination on Metal Center Reactivity

The coordination of a ligand like orthanilate to a transition metal center significantly alters the electronic distribution and steric environment of both the metal and the ligand, thereby modifying their reactivity. ias.ac.insfu.ca This principle is fundamental to the design of homogeneous catalysts, where the ligand plays a crucial role in tuning the catalyst's activity and selectivity. rsc.orgnih.gov

The reactivity of a metal complex is influenced by several factors, including the ligand's ability to donate or accept electron density and the kinetic lability of the ligands. nih.gov Coordination of the orthanilate ligand to a metal can:

Modify Electronic Properties : The amino and sulfonate groups of orthanilate can donate electron density to the metal center. This change in the metal's electron density can affect its redox potential and its ability to participate in catalytic cycles, such as oxidative addition and reductive elimination steps. ias.ac.in

Reverse Native Reactivity (Umpolung) : In some cases, coordinating a ligand to a metal can completely reverse its typical reactivity. rsc.org For example, a nucleophilic site on a free ligand could become electrophilic upon coordination, opening new synthetic pathways. rsc.org

Enable Ligand Exchange : Kinetically labile complexes can undergo ligand exchange reactions, which is a key step in many catalytic processes. nih.gov The orthanilate ligand could be displaced by a substrate molecule, which is then activated by the metal center. The famous anticancer drug cisplatin, for example, functions through ligand exchange with DNA bases. nih.gov

Enhance Catalytic Activity : The complexation of metal ions with Schiff bases, some of which are derived from aminobenzenesulfonates, often leads to enhanced catalytic activity compared to the free ligand or metal salt. nih.gov These complexes have been used to catalyze a variety of organic reactions, including oxidation, reduction, and polymerization. nih.govsemanticscholar.org For example, certain metal complexes are effective catalysts for the A³-coupling reaction to form propargylamines. mdpi.com

The specific impact of orthanilate coordination depends on the nature of the metal, its oxidation state, and the other co-ligands present in the complex. rsc.org

Enzymatic and Microbial Biotransformation of Orthanilate and Related Aminobenzenesulfonates

Biodegradation Pathways in Specific Microbial Strains (e.g., Alcaligenes sp. O-1, Pseudomonas paucimobilis)

The biodegradation of orthanilate (2-aminobenzenesulfonate, 2-AS) and its isomers is carried out by specialized microorganisms capable of utilizing these xenobiotic compounds as sources of carbon, nitrogen, and sulfur. researchgate.netnih.gov

Alcaligenes sp. strain O-1 is a well-studied bacterium that can mineralize orthanilate. nih.govresearchgate.net The degradation pathway in this strain begins with the active transport of the orthanilate molecule into the cell, a step that is selective and prevents the entry of other isomers like 3- and 4-aminobenzenesulfonate. researchgate.netuni-konstanz.de Once inside the cell, the aromatic ring is attacked by a multicomponent dioxygenase enzyme system. nih.govresearchgate.netmicrobiologyresearch.org This initial oxygenation leads to deamination and the formation of 3-sulfocatechol, which is then channeled into a meta-cleavage pathway for further degradation. nih.govoup.com The entire degradative pathway is encoded on plasmids. microbiologyresearch.org

Pseudomonas paucimobilis has been identified as capable of degrading sulfanilic acid (4-aminobenzenesulfonate), an isomer of orthanilate. researchgate.net This strain can use sulfanilic acid as its sole source of carbon and nitrogen, achieving over 98% elimination of the compound at low concentrations. researchgate.net

Co-cultures often exhibit efficient degradation of aminobenzenesulfonates. A notable example is the mutualistic co-culture of Hydrogenophaga palleronii S1 and Agrobacterium radiobacter S2 for the degradation of 4-aminobenzenesulfonate. nih.gov In this partnership, strain S1 performs the initial conversion of 4-aminobenzenesulfonate to 4-sulfocatechol, which is then utilized by strain S2 as a growth substrate. nih.gov Strain S2, in turn, provides essential growth factors (a combination of 4-aminobenzoate, biotin, and vitamin B12) that strain S1 requires to grow on the primary substrate. nih.gov Similarly, Hydrogenophaga sp. strain PBC degrades 4-aminobenzenesulfonate in a co-culture with Ralstonia sp. strain PBA. asm.orgresearchgate.net

Table 2: Microbial Strains Involved in Aminobenzenesulfonate Degradation

| Microorganism | Substrate | Key Feature | Reference |

|---|---|---|---|

| Alcaligenes sp. O-1 | Orthanilate (2-AS) | Utilizes a plasmid-encoded dioxygenase for initial attack. | nih.govmicrobiologyresearch.org |

| Pseudomonas paucimobilis | Sulfanilic acid (4-AS) | Uses the compound as a sole C and N source. | researchgate.net |

| Hydrogenophaga palleronii S1 & Agrobacterium radiobacter S2 | Sulfanilic acid (4-AS) | A mutualistic co-culture with metabolic specialization. | nih.gov |

| Pannonibacter sp. W1 | Sulfanilic acid (4-AS) | Can degrade high concentrations (up to 2500 mg/L). | nih.gov |

| Hydrogenophaga sp. PBC & Ralstonia sp. PBA | Sulfanilic acid (4-AS) | Co-culture isolated from textile wastewater. | researchgate.net |

Characterization of Key Enzymes (e.g., Dioxygenases) and Their Reaction Mechanisms

The initial and rate-limiting step in the aerobic biodegradation of orthanilate is catalyzed by a ring-hydroxylating dioxygenase. microbiologyresearch.orgoup.com

In Alcaligenes sp. O-1 , the enzyme responsible is the 2-aminobenzenesulfonate 2,3-dioxygenase (ABSDOS) . microbiologyresearch.orgwikipedia.org This enzyme system is a member of the class IB ring-hydroxylating dioxygenases. microbiologyresearch.org It is a soluble, multi-component enzyme encoded on a plasmid. microbiologyresearch.orgresearchgate.net The ABSDOS system has been separated into two key parts:

An oxygenase component : This is an iron-dependent protein with an α₂β₂ subunit structure. It contains a Rieske-type [2Fe-2S] center in each α subunit and an additional mononuclear iron site, which is crucial for its catalytic activity. microbiologyresearch.org

A reductase component : This is a flavin-dependent (FAD-containing) protein that transfers electrons from NADH to the terminal oxygenase component. microbiologyresearch.org

The reaction mechanism involves the NADH-dependent incorporation of both atoms of molecular oxygen (O₂) into the aromatic ring of orthanilate. researchgate.netwikipedia.org This leads to the formation of an unstable dihydroxylated intermediate, which spontaneously eliminates the amino group as ammonia (NH₃) to yield 3-sulfocatechol. oup.comwikipedia.org

Following this initial step, another key enzyme, 3-sulfocatechol 2,3-dioxygenase , catalyzes the meta-cleavage of the 3-sulfocatechol ring. nih.govresearchgate.net This cleavage product is unstable and undergoes spontaneous desulfonation, releasing the sulfur as sulfite (SO₃²⁻). nih.govoup.com

In Hydrogenophaga sp. PBC , which degrades the isomer 4-aminobenzenesulfonate, a different enzyme, 4-aminobenzenesulfonate 3,4-dioxygenase , performs the initial ring hydroxylation. microbiologyresearch.org This enzyme's genetic components include sadA (oxygenase), sadC (reductase), and sadB and sadD (a glutamine-synthetase-like protein and a ferredoxin, respectively), which are essential for maximal activity. microbiologyresearch.org

Identification and Analysis of Biotransformation Intermediates and Products

The analysis of metabolic pathways, often using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, has allowed for the identification of key intermediates and final products in orthanilate biodegradation. uni-konstanz.denih.govcontractlaboratory.com

For the degradation of orthanilate (2-aminobenzenesulfonate) by Alcaligenes sp. O-1, the metabolic sequence is well-established:

Initial Intermediate: 3-Sulfocatechol : The first stable intermediate formed after the initial dioxygenase attack is 3-sulfocatechol (2,3-dihydroxybenzenesulfonate). nih.govwikipedia.orgoup.com Its accumulation can be observed experimentally when downstream enzymes are inhibited. researchgate.net

Ring-Cleavage Product : The 3-sulfocatechol undergoes meta ring cleavage, catalyzed by 3-sulfocatechol 2,3-dioxygenase, to form 2-hydroxy-5-sulfomuconic semialdehyde. nih.govoup.com

Spontaneous Desulfonation Product: 2-Hydroxymuconic Acid : The ring-cleavage product is unstable and spontaneously eliminates the sulfonate group as sulfite (SO₃²⁻), yielding 2-hydroxymuconic acid. nih.govoup.comwikipedia.org

Final Mineralization Products : The 2-hydroxymuconic acid is further metabolized through central metabolic pathways. The complete biodegradation (mineralization) of orthanilate results in the formation of carbon dioxide (CO₂), water (H₂O), ammonium (B1175870) (NH₄⁺), and sulfate (B86663) (SO₄²⁻), which are used by the bacterium for biomass and energy production. researchgate.netresearchgate.net

In the degradation of the isomer 4-aminobenzenesulfonate by strains like Hydrogenophaga, the primary intermediate is 4-sulfocatechol , which is subsequently cleaved and desulfonated. nih.govmicrobiologyresearch.org

Table 3: Key Intermediates in the Biodegradation of Aminobenzenesulfonates

| Initial Substrate | Primary Intermediate | Ring Cleavage Product | Desulfonation Product | Organism Example |

|---|---|---|---|---|

| Orthanilate (2-AS) | 3-Sulfocatechol | 2-Hydroxy-5-sulfomuconic semialdehyde | 2-Hydroxymuconic acid | Alcaligenes sp. O-1 nih.govwikipedia.org |

| Sulfanilic Acid (4-AS) | 4-Sulfocatechol | Not fully specified | Not fully specified | Hydrogenophaga sp. nih.govmicrobiologyresearch.org |

Biochemical Stoichiometry and Energy Considerations in Microbial Metabolism

The microbial degradation of orthanilate is an energy-yielding process that allows bacteria to grow on it as a sole source of carbon and energy. microbiologyresearch.orgasm.org The biochemical stoichiometry provides insight into the consumption of oxidants and the release of mineralized products.

For the degradation of orthanilate by cell-free extracts of Alcaligenes sp. strain O-1, the following stoichiometry has been observed:

Oxygen Consumption : The complete degradation of one mole of orthanilate requires 2 moles of O₂ . researchgate.netuni-konstanz.de One mole of O₂ is consumed by the initial dioxygenase, and the second mole is used by the subsequent ring-cleavage dioxygenase. researchgate.netuni-konstanz.de

Reductant Requirement : The initial desulfonating/deaminating dioxygenase step is dependent on a reductant, requiring 1 mole of NAD(P)H per mole of orthanilate transformed. researchgate.netuni-konstanz.de

Product Recovery : The nitrogen and sulfur are released quantitatively as ammonium (NH₄⁺) and sulfite (SO₃²⁻) , which is later oxidized to sulfate (SO₄²⁻). researchgate.netuni-konstanz.de

In the case of 4-aminobenzenesulfonate degradation by Pannonibacter sp. W1, the release of nitrogen and sulfur was measured to be 77.6% and 92.2% of the theoretical maximums, respectively. nih.gov The remaining portion was assimilated into the bacterial biomass, highlighting that the process supports cell growth. nih.gov This was accompanied by an 84.4% removal of total organic carbon (TOC), confirming extensive mineralization of the aromatic structure. nih.gov

While a precise ATP yield per mole of orthanilate is not typically reported, the process is clearly exergonic. The catabolism of the resulting 2-hydroxymuconic acid feeds into central metabolic pathways like the Krebs cycle, where further oxidation generates ATP and reducing equivalents (NADH, FADH₂), providing the energy required for cellular maintenance and growth. The initial investment of one molecule of NADH is paid back by the subsequent complete oxidation of the carbon skeleton.

Advanced Analytical and Spectroscopic Characterization in Orthanilate Research

Spectroscopic Methodologies for Elucidation of Molecular Structure and Electronic States

Spectroscopic techniques are pivotal in providing a detailed understanding of the atomic and molecular structure of sodium orthanilate. vulcanchem.com By probing the interactions of the compound with electromagnetic radiation, researchers can deduce information about its three-dimensional atomic arrangement, the nature of its chemical bonds, and the distribution of electrons within the molecule. vulcanchem.com

X-ray Diffraction (XRD) is a primary and powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org For sodium orthanilate, single-crystal XRD would provide definitive information about its crystal system, space group, and unit cell dimensions, confirming the ortho positioning of the amino and sulfonate groups on the benzene (B151609) ring. vulcanchem.com This technique measures the angles and intensities of X-rays diffracted by the crystal lattice, which can be used to generate a three-dimensional map of electron density and thus determine atomic positions and bond lengths. wikipedia.org While specific crystallographic data for sodium orthanilate is found in crystallographic databases, the general principle involves directing a monochromatic X-ray beam at a crystal and recording the resulting diffraction pattern. vulcanchem.comwikipedia.org For instance, the analysis of a related compound, sodium chloride (NaCl), reveals a cubic crystal lattice with specific unit cell dimensions. berkeley.edudrawellanalytical.com

| Parameter | Information Provided | Relevance to Sodium Orthanilate |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., cubic, tetragonal). | Defines the overall symmetry of the crystalline arrangement. |

| Space Group | The specific symmetry operations applicable to the unit cell. | Provides a detailed description of the symmetry within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between them for the smallest repeating unit of the crystal. | Determines the size and shape of the repeating structural block. |

| Atomic Coordinates | The precise position of each atom within the unit cell. | Allows for the exact determination of bond lengths and angles. |

Neutron diffraction serves as a complementary technique to XRD, offering distinct advantages, particularly in the localization of light elements like hydrogen. bnc.hu Given the presence of an amino group (-NH2) in sodium orthanilate, neutron diffraction is exceptionally well-suited to determine the precise positions of the hydrogen atoms, which are often difficult to locate accurately with XRD due to their low electron density. ill.eu The scattering of neutrons is dependent on the nucleus rather than the electron cloud, making it sensitive to isotopes. bnc.hu This technique can provide crucial details about hydrogen bonding interactions within the crystal lattice of sodium orthanilate. ill.eu Studies on other sodium-containing compounds and materials with hydrogen have demonstrated the power of neutron diffraction in revealing structural details that are inaccessible by other means. aps.orgaps.orgshu.ac.uk

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. mt.com These techniques are highly sensitive to the specific chemical bonds and functional groups present in a compound, providing a molecular "fingerprint." cabidigitallibrary.org For sodium orthanilate, FTIR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the amino (-NH2) and sulfonate (-SO3⁻) groups, as well as the benzene ring. vulcanchem.com

The combination of both techniques is particularly powerful due to their complementary nature, which arises from different selection rules. spectroscopyonline.com Vibrations that are strong in Raman spectra may be weak or absent in FTIR, and vice versa. spectroscopyonline.com

Expected Vibrational Modes for Sodium Orthanilate:

N-H stretching vibrations of the amino group.

S-O stretching vibrations of the sulfonate group.

C-H stretching and bending modes of the benzene ring.

C-N and C-S stretching vibrations.

Ring deformation modes.

Analysis of aqueous sodium halide solutions using these techniques has shown how different ions can influence the structure of water, illustrating the sensitivity of vibrational spectroscopy to intermolecular interactions. osu.edu

| Technique | Principle | Information Gained for Sodium Orthanilate |

|---|---|---|

| FTIR Spectroscopy | Measures the absorption of infrared radiation, exciting molecular vibrations that cause a change in the dipole moment. | Identifies polar functional groups like -NH₂ and -SO₃⁻ and provides information on their bonding environment. cabidigitallibrary.org |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, detecting vibrations that cause a change in the polarizability of the molecule. mt.com | Provides complementary information, particularly for non-polar bonds and the carbon skeleton of the benzene ring. Can be used with aqueous samples. cabidigitallibrary.org |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. wikipedia.org By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present and their oxidation states. wikipedia.orgntu.edu.tw For sodium orthanilate, XPS would be used to confirm the presence of sodium, nitrogen, sulfur, carbon, and oxygen, and to probe their chemical environments. The binding energies of the core-level electrons (e.g., N 1s, S 2p, O 1s, C 1s) would be characteristic of the functional groups in the molecule. xpsfitting.com

X-ray Absorption Spectroscopy (XAS) is another powerful technique that provides information about the local geometric and electronic structure around a specific element. ornl.gov It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination chemistry of the absorbing atom, while EXAFS reveals details about the bond distances and coordination numbers of its nearest neighbors. ornl.govsynchrotron-soleil.fr For sodium orthanilate, Na K-edge XAS could elucidate the local environment around the sodium ion. researchgate.net

| Technique | Information Provided | Application to Sodium Orthanilate |

|---|---|---|

| XPS | Elemental composition, empirical formula, chemical state, and electronic state of elements. wikipedia.org | Confirming elemental makeup and identifying the chemical states of N, S, O, and C, distinguishing between different bonding environments. |

| XAS (XANES & EXAFS) | Local atomic structure, oxidation state, coordination environment, and bond distances around a specific element. ornl.govsynchrotron-soleil.fr | Probing the local environment of the sodium ion and the sulfur atom to understand their coordination and bonding. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure and dynamics of molecules in both solution and the solid state. neu.edu.truni-leipzig.de It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. neu.edu.tr For sodium orthanilate, ¹H and ¹³C NMR would be crucial for confirming the carbon-hydrogen framework and the substitution pattern on the benzene ring. The chemical shifts, coupling constants, and integration of the signals would provide unambiguous structural information.

²³Na NMR is also a valuable tool for studying sodium-containing compounds. huji.ac.il It can provide information on the presence and chemical environment of sodium ions. huji.ac.ilnih.gov The line width of the ²³Na NMR signal is sensitive to the symmetry of the local environment around the sodium nucleus. huji.ac.il

| NMR Nucleus | Information Obtained |

|---|---|

| ¹H | Number of different types of protons, their relative numbers, and their neighboring protons. |

| ¹³C | Number of different types of carbon atoms and their chemical environment. |

| ²³Na | Presence and chemical environment of sodium ions; line width indicates the symmetry of the local environment. huji.ac.il |

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)

Advanced Separation and Purification Techniques

The synthesis of sodium orthanilate can result in a mixture containing unreacted starting materials, isomers, and other by-products. Therefore, effective separation and purification techniques are essential to obtain a high-purity product for research and other applications.

Advanced chromatographic techniques are central to the purification of organic compounds. High-Performance Liquid Chromatography (HPLC) is a powerful method for both the analysis and purification of compounds like sodium orthanilate. explorationpub.com By selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, it is possible to separate sodium orthanilate from closely related impurities. Its UV absorption, due to the aromatic ring, allows for easy detection. vulcanchem.com

For purification of solid samples, recrystallization is a fundamental and effective technique. savemyexams.com This method relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, crystals of the pure compound will form, leaving the impurities dissolved in the mother liquor. savemyexams.com

Other relevant techniques could include:

Solvent extraction: To separate the product from impurities based on their differential solubility in two immiscible liquids. savemyexams.com

Fractional distillation: This method could be employed if the synthesis involves volatile intermediates or by-products. savemyexams.com

The choice of purification method depends on the scale of the preparation and the nature of the impurities present. explorationpub.com

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds. advancechemjournal.comopenaccessjournals.com For sodium orthanilate, HPLC is a critical tool for assessing purity and performing quantitative analysis. vulcanchem.com The technique separates components from a liquid sample by passing them through a column packed with a stationary phase; separation occurs based on differing interactions between the components and this phase. moravek.comwikipedia.org This process is highly effective for confirming that a substance is free from contaminants, which is crucial for pharmaceutical development and research applications. moravek.com

In the context of sodium orthanilate, HPLC methods can effectively separate the target compound from synthesis intermediates, byproducts, and degradation products. The area of the resulting peak in the chromatogram is proportional to the concentration of the compound, which allows for precise quantification. openaccessjournals.comekb.eg Reverse-phase HPLC, where the stationary phase is nonpolar, is a common approach for analyzing aromatic compounds like orthanilate. d-nb.infomdpi.com

Furthermore, when coupled with mass spectrometry (HPLC-MS), the technique becomes a powerful tool for metabolite profiling. nih.gov This is vital in drug discovery and development for identifying the metabolic fate of a compound. nih.gov The HPLC component separates various metabolites from complex biological fluids like plasma or urine, after which the mass spectrometer provides detailed structural information. nih.govnih.gov Successful metabolite identification requires careful optimization of the chromatographic separation to achieve good resolution of individual metabolites and minimize interference from endogenous molecules. nih.gov

| Parameter | Description | Relevance to Sodium Orthanilate Analysis |

|---|---|---|

| Stationary Phase | Typically a C18 (octadecylsilyl) column for reverse-phase chromatography. ekb.eg | Separates orthanilate from nonpolar and moderately polar impurities. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). mdpi.com | The composition can be tuned (isocratic or gradient elution) to optimize the separation of orthanilate and related substances. |

| Detector | UV-Vis detector is common, as the aromatic ring in orthanilate absorbs UV light. vulcanchem.comekb.eg | Allows for sensitive detection and quantification. The detection wavelength is typically set near the absorbance maximum of orthanilate. |

| Flow Rate | Controls the speed at which the mobile phase passes through the column, affecting analysis time and resolution. ekb.eg | Optimized to achieve a balance between separation efficiency and run time. |

| Retention Time | The time at which the analyte elutes from the column; a characteristic value under specific conditions. moravek.com | Used to identify sodium orthanilate by comparing it to a reference standard. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is primarily used for compounds that are volatile or can be converted into a volatile form. alwsci.com Sodium orthanilate, being a salt, is inherently non-volatile and cannot be directly analyzed by GC-MS.

To make it amenable to GC-MS analysis, sodium orthanilate must first undergo a chemical derivatization process. alwsci.comsigmaaldrich.com This involves reacting the analyte with a specific reagent to create a more volatile and thermally stable derivative. For a compound like orthanilate, which contains an amino (-NH₂) group, common derivatization techniques include silylation (e.g., using MTBSTFA) or acylation. sigmaaldrich.com This step is crucial as it modifies the polar functional groups that are responsible for the compound's low volatility. sigmaaldrich.com

Once derivatized, the sample is injected into the gas chromatograph. The components are vaporized and separated as they travel through a capillary column, propelled by an inert carrier gas. thermofisher.com Separation is based on the compounds' boiling points and their interaction with the column's stationary phase. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a chemical fingerprint for identification, while the signal intensity allows for quantification. thermofisher.comsigmaaldrich.com

Capillary Electrophoresis for Ionic Species Separation

Capillary Electrophoresis (CE) is a family of highly efficient separation techniques that use an electric field to separate ions inside a narrow-bore fused-silica capillary. i-med.ac.at Given that sodium orthanilate is an ionic compound that exists as the orthanilate anion and a sodium cation in solution, CE is an exceptionally well-suited technique for its analysis.

The most common mode for this purpose is Capillary Zone Electrophoresis (CZE). bccampus.ca In CZE, the capillary is filled with a buffer solution, and when a high voltage is applied, ions migrate according to their electrophoretic mobility, which is dependent on their charge-to-size ratio. i-med.ac.atbccampus.ca This allows for the effective separation of the orthanilate anion from other charged species, such as inorganic ions or other isomeric aminobenzenesulfonates, with high resolution.

CE offers several advantages, including very high separation efficiency, short analysis times, and the consumption of only nanoliter volumes of sample. i-med.ac.atumich.edu It is a powerful tool for purity assessment and quantification. nih.gov Furthermore, CE can be directly coupled with mass spectrometry (CE-MS), providing an additional dimension of analysis for definitive peak identification and structural characterization. umich.edu

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely employed to confirm the structure and purity of compounds like sodium orthanilate. vulcanchem.com The basic principle involves vaporizing and ionizing a sample, separating the resulting ions based on their m/z, and then detecting them. instituteofeducation.ie

For a compound like sodium orthanilate, soft ionization techniques such as electrospray ionization (ESI) are typically used. In ESI-MS, it is common to observe not only the ion of the molecule itself (e.g., the deprotonated orthanilic acid) but also adducts with ions present in the solvent, such as sodium ([M+Na]⁺). researchgate.netspectroscopyonline.com The resulting mass spectrum displays the molecular weight of the compound with high accuracy. nih.gov Beyond just determining the molecular weight, the fragmentation pattern generated when ions break apart in the spectrometer provides a structural fingerprint that helps confirm the compound's identity. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that measures the m/z of an ion with extremely high accuracy, typically to four or five decimal places. measurlabs.combioanalysis-zone.com This capability allows for the determination of a compound's "exact mass."

The key advantage of HRMS is its ability to determine the elemental composition of a molecule. measurlabs.com While two different compounds might have the same nominal mass (the integer mass), their exact masses will differ due to the precise masses of their constituent atoms. bioanalysis-zone.com For sodium orthanilate (C₆H₆NNaO₃S), HRMS can confirm this exact elemental formula, providing unambiguous identification and distinguishing it from any other compound with the same nominal mass but a different atomic makeup. bioanalysis-zone.comresearchgate.net This high level of confidence is crucial for structural elucidation, identifying unknown impurities, and characterizing metabolites. bioanalysis-zone.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry, also known as MS/MS or MS², is a technique that involves multiple stages of mass analysis to provide definitive structural information. nationalmaglab.orgwikipedia.org It is particularly valuable for confirming the identity of a compound and distinguishing it from its isomers.

The MS/MS process involves three main steps:

Ion Selection: In the first mass analyzer (MS1), a specific ion of interest, known as the precursor ion (e.g., the molecular ion of orthanilate), is selected from all other ions. nationalmaglab.org

Fragmentation: The selected precursor ion is then directed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen). This process, called collision-induced dissociation (CID), imparts energy to the ion, causing it to break apart into smaller fragment ions, known as product ions. nationalmaglab.orgeag.com

Fragment Analysis: The resulting product ions are then passed into a second mass analyzer (MS2), which separates them and generates a product ion spectrum. wikipedia.org

This product ion spectrum is characteristic of the precursor ion's structure. eag.com The specific fragmentation pattern of orthanilate serves as a highly specific fingerprint, enabling its unequivocal identification and allowing it to be clearly distinguished from its structural isomers, metanilate and sulfanilate, which would produce different fragmentation patterns.

Microscopic and Imaging Techniques for Morphological and Localized Studies

Microscopic techniques are employed to investigate the solid-state properties of sodium orthanilate, including its crystal structure, size, and surface morphology. These characteristics are important as they can influence the compound's bulk properties, such as solubility, stability, and handling.

The most definitive method for structural analysis at the atomic level is X-ray Crystallography . This technique has been applied to sodium orthanilate to determine the precise three-dimensional arrangement of atoms within its crystal lattice. vulcanchem.com This provides conclusive confirmation of the molecular structure and reveals details about intermolecular interactions in the solid state. vulcanchem.com

For visualizing the external features of the crystals, electron microscopy is often used.

Scanning Electron Microscopy (SEM) is a powerful tool for imaging the surface topography and morphology of a sample at high resolution. nih.govcellmicroscopy.nl In the study of sodium orthanilate, SEM can reveal the shape, size distribution, and surface texture of its crystals. academie-sciences.fr This information is valuable for quality control during the manufacturing process.

Transmission Electron Microscopy (TEM) provides even higher magnification and can be used to investigate the internal structure of materials. mdpi.comnih.gov While more commonly used for nanomaterials, TEM can offer detailed insights into the crystallinity and potential defects within sodium orthanilate particles. nih.gov

Together, these microscopic methods provide a comprehensive picture of the physical form of sodium orthanilate, complementing the structural and purity data obtained from spectroscopic and chromatographic techniques.

Compound Information Table

| Compound Name | Molecular Formula | PubChem CID |

|---|---|---|

| Sodium orthanilate | C₆H₆NNaO₃S | 23665355 |

| Orthanilic acid | C₆H₇NO₃S | 7958 |

| Metanilic acid | C₆H₇NO₃S | 8572 |

| Sulfanilic acid | C₆H₇NO₃S | 8573 |

Scanning Transmission Electron Microscopy with Electron Energy Loss Spectroscopy (STEM-EELS)

Scanning Transmission Electron Microscopy (STEM) coupled with Electron Energy Loss Spectroscopy (EELS) is a powerful technique for nano-scale chemical analysis. In the hypothetical analysis of sodium orthanilate, STEM-EELS could provide detailed elemental and chemical bonding information at a high spatial resolution.

The STEM component of the instrument focuses a beam of electrons that is scanned across a thin sample of sodium orthanilate. As the electrons pass through the sample, they interact with the atoms and lose a certain amount of energy. The EELS spectrometer then analyzes the energy distribution of these transmitted electrons. The energy loss is characteristic of the elements and even the bonding environment of the atoms within the sample.

This technique would be particularly useful for:

Elemental Mapping: Creating high-resolution maps of the distribution of sodium, carbon, nitrogen, oxygen, and sulfur within a sample of sodium orthanilate. This can reveal the homogeneity of the compound and identify any potential impurities or phase segregation at the nanoscale.

Chemical State Analysis: The fine structure of the EELS edges can provide information about the oxidation state and local chemical environment of the constituent elements. For instance, it could be used to study the bonding between the sodium ion and the sulfonate group.

Defect and Interface Analysis: In crystalline sodium orthanilate, STEM-EELS could be used to investigate the chemical composition of any crystal defects, grain boundaries, or interfaces with other materials.

While direct STEM-EELS studies on sodium orthanilate are not prevalent in published literature, the technique has been successfully applied to other sodium-containing and organic materials, demonstrating its potential for the detailed characterization of sodium orthanilate. For example, studies on sodium-ion battery materials have used STEM-EELS to map the distribution of sodium and other elements within the electrode materials.

Transmission X-ray Microscopy with X-ray Absorption Near-Edge Structure (TXM-XANES)

Transmission X-ray Microscopy (TXM) combined with X-ray Absorption Near-Edge Structure (XANES) spectroscopy is another valuable technique for probing the chemical environment of elements within a material. This method could be applied to sodium orthanilate to gain insights into the oxidation states and coordination chemistry of its constituent elements.

In a TXM-XANES experiment, a focused beam of X-rays is transmitted through a sample. By tuning the energy of the X-rays around the absorption edge of a specific element (e.g., sulfur or sodium), a XANES spectrum is obtained. The features in this spectrum are sensitive to the local electronic structure and geometry of the absorbing atom.

For sodium orthanilate, TXM-XANES could be employed to:

Determine Oxidation States: The position of the absorption edge in a XANES spectrum is indicative of the oxidation state of the element. This could be used to confirm the +1 oxidation state of sodium and the formal oxidation state of sulfur in the sulfonate group.

Probe Local Coordination: The fine structure in the XANES region is influenced by the type and arrangement of neighboring atoms. This could provide information about the coordination environment of the sodium ion and the geometry of the sulfonate group.

Chemical Imaging: By acquiring XANES spectra at each pixel of a 2D or 3D image, it is possible to create chemical maps that visualize the spatial distribution of different chemical species. For instance, this could be used to map variations in the chemical state of sulfur across a sample of sodium orthanilate.

The application of TXM-XANES to sodium-ion battery materials has demonstrated its capability to map the chemical state of sodium and transition metals within electrodes during electrochemical cycling. osti.govboisestate.edustanford.eduacs.org This highlights the potential of the technique for detailed chemical speciation of sodium orthanilate.

Atomic Force Microscopy (AFM) for Surface Characterization

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can provide topographical information at the nanoscale. For a crystalline solid like sodium orthanilate, AFM is an ideal tool for characterizing its surface morphology, including surface roughness and the identification of crystal defects.

In AFM, a sharp tip attached to a flexible cantilever is scanned across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system. This allows for the generation of a three-dimensional map of the surface.

Key applications of AFM in the study of sodium orthanilate would include:

Surface Topography Imaging: Visualizing the surface of sodium orthanilate crystals with high resolution to observe features such as crystal facets, steps, and terraces.

Surface Roughness Measurement: Quantifying the roughness of the crystal surfaces. This is an important parameter for understanding the material's properties and for quality control.

Identification of Defects: Detecting and characterizing surface defects such as dislocations, grain boundaries, and impurities.

Research on other organic crystals has shown that AFM can be used to obtain quantitative data on surface roughness. tribology.rs For example, the average roughness (Ra) and root-mean-square roughness (Rq) can be determined from AFM images. The table below presents hypothetical surface roughness parameters for a crystalline organic salt, illustrating the type of data that could be obtained for sodium orthanilate.

| Parameter | Value (nm) | Description |

| Average Roughness (Ra) | 1.2 | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. |

| Root-Mean-Square Roughness (Rq) | 1.5 | The root mean square average of the surface height deviations measured from the mean plane. |

| Maximum Peak Height (Rp) | 5.8 | The height of the highest peak in the measured area. |

| Maximum Valley Depth (Rv) | -4.9 | The depth of the lowest valley in the measured area. |

This table contains hypothetical data for illustrative purposes.

Hyphenated and Coupled Analytical Systems for Comprehensive Analysis

Inductively Coupled Plasma with Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma (ICP) techniques, including Optical Emission Spectrometry (OES) and Mass Spectrometry (MS), are powerful methods for the elemental analysis of a wide range of materials, including organic compounds like sodium orthanilate. These techniques are used to determine the elemental composition of a sample with high accuracy and sensitivity.

In both ICP-OES and ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the sample.

In ICP-OES , the excited atoms and ions in the plasma emit light at characteristic wavelengths for each element. The intensity of the emitted light is proportional to the concentration of the element in the sample. exeteranalytical.co.ukmalvernpanalytical.com

In ICP-MS , the ions generated in the plasma are introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector then counts the number of ions for each element, which allows for the determination of their concentrations. srce.hreag.comintertek.comdrawellanalytical.comresearchgate.net

For sodium orthanilate, these techniques are crucial for:

Quantitative Elemental Analysis: Accurately determining the concentration of sodium, sulfur, and other elements in the compound. This is essential for verifying the stoichiometry of the compound and for quality control.

Trace Element Analysis: Detecting and quantifying trace metal impurities that may be present in the sodium orthanilate sample. eag.comintertek.com This is particularly important for pharmaceutical applications where strict limits on elemental impurities are in place.

The analysis of sulfur in organic compounds can be challenging due to the potential for volatile sulfur species to be lost during sample preparation. spectroscopyonline.com However, with appropriate sample preparation methods, such as closed-vessel microwave digestion, ICP-OES and ICP-MS can provide reliable and accurate results for sulfur content. spectroscopyonline.com

The following table shows hypothetical results from an ICP-OES analysis of a sodium orthanilate sample, demonstrating how the technique can be used to verify the elemental composition.

| Element | Measured Concentration (wt%) | Theoretical Concentration (wt%) |

| Sodium (Na) | 11.75 | 11.78 |

| Sulfur (S) | 16.38 | 16.43 |

This table contains hypothetical data for illustrative purposes.

Computational and Theoretical Chemistry Studies of Sodium Orthanilate Systems

Quantum Chemical Calculations for Electronic Structure and Chemical Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties and energetic landscape. imperial.ac.uk These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, which offer a balance between computational cost and accuracy.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Properties, and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the physical and chemical properties of molecules. imperial.ac.ukunram.ac.id It is particularly effective for optimizing molecular geometries, calculating electronic properties, and determining the energetics of chemical systems. mdpi.com For the orthanilate anion, DFT calculations can predict its most stable three-dimensional structure by minimizing the total energy of the system.

A typical DFT study on the orthanilate anion would involve selecting an appropriate exchange-correlation functional, such as B3LYP or PBE, and a suitable basis set, like 6-311+G(d,p), which includes polarization and diffuse functions to accurately describe the charge distribution in an anion. nih.govq-chem.com The geometry optimization would yield key structural parameters.

Illustrative DFT-Calculated Structural Parameters for Orthanilate Anion: This table represents the type of data that would be generated from a DFT geometry optimization. Actual values would be dependent on the specific level of theory used.

| Parameter | Atoms Involved | Description |

|---|---|---|

| Bond Length | C-S | Distance between the sulfur and the attached carbon of the phenyl ring. |

| Bond Length | S-O | Average distance between the sulfur and the three oxygen atoms in the sulfonate group. |

| Bond Length | C-N | Distance between the nitrogen and the attached carbon of the phenyl ring. |

| Bond Angle | O-S-O | Angle between the oxygen atoms of the sulfonate group. |

| Bond Angle | C-C-N | Angle defining the position of the amino group on the ring. |

| Dihedral Angle | C-C-S-O | Torsional angle describing the orientation of the sulfonate group relative to the phenyl ring. |

Beyond geometry, DFT calculations provide fundamental electronic properties such as total energy, ionization potential, and electron affinity, which are essential for understanding the stability and reactivity of the orthanilate anion.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. abinit.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for electronic properties. unram.ac.idresearchgate.net

For the sodium orthanilate system, high-level ab initio calculations, such as CCSD(T), could be used to obtain benchmark values for the binding energy between the sodium cation (Na+) and the orthanilate anion. researchgate.net These calculations are also invaluable for generating highly accurate electronic structures, which can be used to validate results from less computationally expensive methods like DFT. sapub.org Such studies provide a definitive picture of electron correlation effects, which are crucial for a precise description of the molecule's energy and properties.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) Maps

Frontier Molecular Orbitals (FMO): The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netwuxibiology.com

For the orthanilate anion, the HOMO is expected to be localized primarily on the electron-rich amino group and the π-system of the benzene (B151609) ring. The LUMO would likely be distributed over the sulfonate group and the antibonding π* orbitals of the ring.

Illustrative FMO Data for Orthanilate Anion: This table shows representative energy values that a quantum chemical calculation might produce.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Highest energy orbital containing electrons; indicates nucleophilic character. |

| LUMO | -0.5 | Lowest energy orbital without electrons; indicates electrophilic character. |

| HOMO-LUMO Gap | 5.3 | Energy difference; relates to chemical reactivity and stability. researchgate.net |

Molecular Electrostatic Potential (MEP) Maps: A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.orgavogadro.cc It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov On an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In the orthanilate anion, the MEP map would show a significant negative potential localized around the oxygen atoms of the sulfonate group and the lone pair of the nitrogen atom, making these the primary sites for interaction with the Na+ cation or other electrophiles. Positive potential would be expected around the hydrogens of the amino group.

Calculation of Local Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)